2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical compound that features a trifluoromethyl group, which is known for its significant electronegativity and its role in enhancing the stability and bioactivity of molecules. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The reaction conditions often require a solvent like acetonitrile and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at temperatures ranging from 0-50°C.
Reduction: Conducted in anhydrous conditions using solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This property enables the compound to interact with intracellular targets, such as enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(methylamino)-2-[2-(trifluoromethyl)phenyl]cyclohexanone: Shares the trifluoromethyl group but differs in the core structure, leading to variations in its chemical and biological properties.
2-(ethylamino)-2-[2-(trifluoromethyl)phenyl]cyclohexanone: Similar in structure but with an ethylamino group instead of a methylamino group, affecting its reactivity and applications.
Uniqueness
2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to its specific combination of the trifluoromethyl group and the acetamide moiety. This combination imparts distinct chemical properties, such as increased stability and bioactivity, making it valuable in various scientific and industrial applications .
Biological Activity
2-(Methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. The incorporation of a trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and interaction with biological targets. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.
- Chemical Formula : C10H12ClF3N2O
- Molecular Weight : 268.66 g/mol
- Structure : Contains a methylamino group and a trifluoromethyl-substituted phenyl ring, contributing to its distinct chemical properties.
The mechanism by which this compound exerts its biological effects is primarily through interactions with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes effectively. Once inside the cell, it may modulate the activity of various enzymes or receptors, leading to diverse biological effects .
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several potential biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may have anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases.
- Analgesic Effects : The compound has been investigated for its analgesic effects, indicating potential use in pain management therapies.
- Anticonvulsant Activity : Similar compounds with trifluoromethyl groups have shown anticonvulsant activity, suggesting that this compound may possess similar properties .
Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Research has demonstrated that the compound interacts with various enzymes and receptors, leading to modulation of biochemical pathways. The presence of the trifluoromethyl group is believed to enhance these interactions by improving membrane permeability .
- In Vivo Studies : Animal models have been used to assess the pharmacological effects of this compound. Notably, studies indicate that compounds with similar structures exhibit significant anticonvulsant activity when administered at specific doses .
Comparative Analysis
To better understand the potential of this compound in comparison to structurally related compounds, the following table summarizes key characteristics:
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
This compound | C10H12ClF3N2O | Trifluoromethyl group enhances lipophilicity | Anti-inflammatory, analgesic |
2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | C10H7F3N2O | Contains cyano group | Anticancer activity |
N-[2-amino-4-(trifluoromethyl)phenyl]acetamide | C9H9F3N2O | Lacks methylamino group | Potential neuroprotective effects |
Case Studies
- Study on Anticonvulsant Activity : A study involving various derivatives indicated that introduction of trifluoromethyl groups significantly enhanced anticonvulsant activity in animal models. This suggests that similar modifications in this compound could lead to improved efficacy .
- Inflammatory Response Modulation : Research focusing on inflammatory pathways revealed that compounds with similar structures can modulate cytokine production, indicating potential therapeutic applications in treating inflammatory conditions .
Properties
IUPAC Name |
2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O/c1-14-6-9(16)15-8-5-3-2-4-7(8)10(11,12)13/h2-5,14H,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFQIOMHGADMGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1=CC=CC=C1C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.